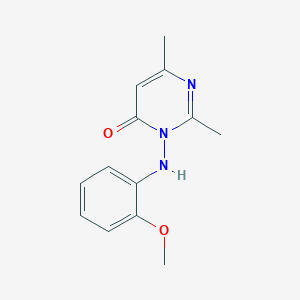

3-(2-Methoxyanilino)-2,6-dimethylpyrimidin-4(3H)-one

Beschreibung

3-(2-Methoxyanilino)-2,6-dimethylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a methoxyanilino group at position 3 and methyl groups at positions 2 and 4. For instance, substituents like methoxy and methyl groups may influence solubility, binding affinity, and metabolic stability .

Eigenschaften

CAS-Nummer |

89544-96-7 |

|---|---|

Molekularformel |

C13H15N3O2 |

Molekulargewicht |

245.28 g/mol |

IUPAC-Name |

3-(2-methoxyanilino)-2,6-dimethylpyrimidin-4-one |

InChI |

InChI=1S/C13H15N3O2/c1-9-8-13(17)16(10(2)14-9)15-11-6-4-5-7-12(11)18-3/h4-8,15H,1-3H3 |

InChI-Schlüssel |

RWAYSKLRSRVJEE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)N(C(=N1)C)NC2=CC=CC=C2OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 2-methoxyaniline with 2,6-dimethylpyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.

Analyse Chemischer Reaktionen

3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidinone core or the methoxyphenyl group are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidinone Derivatives

The following table summarizes key physicochemical and functional differences between 3-(2-Methoxyanilino)-2,6-dimethylpyrimidin-4(3H)-one and analogous compounds:

*Estimated based on substituent contributions.

Key Observations:

The thieno-fused derivative () exhibits a higher logP (~3.5) due to aromatic ring systems and hydrophobic substituents, which may improve blood-brain barrier penetration but complicate formulation .

Hydrogen Bonding and Bioactivity: Amino groups (e.g., in 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one) increase hydrogen bond donors (3 vs. The methoxy group in the target compound may engage in weak hydrogen bonding or π-stacking interactions, similar to observations in methoxy-substituted kinase inhibitors .

Structural Complexity and Applications: Simpler derivatives like 5,6-dimethylpyrimidin-4(3H)-one are utilized in treating α1-antitrypsin deficiency, suggesting that even minimally substituted pyrimidinones can exhibit significant bioactivity .

Biologische Aktivität

3-(2-Methoxyanilino)-2,6-dimethylpyrimidin-4(3H)-one, also known as CAS No. 89544-96-7 , is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy-substituted aniline moiety attached to a dimethylpyrimidinone core. The exploration of its biological activity is crucial for understanding its therapeutic potential in various medical applications.

The molecular formula of 3-(2-methoxyanilino)-2,6-dimethylpyrimidin-4(3H)-one is , with a molecular weight of approximately 245.28 g/mol . The compound's structural features can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 89544-96-7 |

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| IUPAC Name | 3-(2-methoxyanilino)-2,6-dimethylpyrimidin-4-one |

| InChI Key | RWAYSKLRSRVJEE-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that 3-(2-methoxyanilino)-2,6-dimethylpyrimidin-4(3H)-one exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi.

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

- Antiviral Effects : Investigations into its antiviral properties are ongoing, with some indications of effectiveness against specific viral infections.

Antimicrobial Activity

A study conducted on the antimicrobial properties of the compound revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

Table: Antimicrobial Activity Results

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <40 |

| Escherichia coli | <29 |

| Salmonella typhimurium | <132 |

| Bacillus subtilis | <47 |

| Candida albicans | <207 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Studies

In vitro studies have demonstrated that 3-(2-methoxyanilino)-2,6-dimethylpyrimidin-4(3H)-one can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve interference with cellular pathways essential for cancer cell survival.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of the compound on breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency at higher concentrations.

The mechanism through which 3-(2-methoxyanilino)-2,6-dimethylpyrimidin-4(3H)-one exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to cellular receptors, modulating signaling pathways critical for cell growth and survival.

- DNA Interaction : Potential intercalation into DNA may lead to disruptions in replication and transcription processes.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.